molecular formula C12H14N2O3 B11803246 6-Isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid

6-Isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B11803246
M. Wt: 234.25 g/mol
InChI Key: VCYSZTHCPKLIRQ-UHFFFAOYSA-N
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Description

Structural Characteristics and IUPAC Nomenclature

This compound features a bicyclic framework comprising an isoxazole ring fused to a pyridine core. The IUPAC name is derived through systematic numbering: the pyridine ring is prioritized, with the isoxazole oxygen at position 1 and nitrogen at position 2. Substituents are assigned positions based on this orientation:

  • A methyl group at position 3 of the isoxazole ring.
  • A methyl group at position 5 of the pyridine ring.
  • An isopropyl group at position 6 of the pyridine ring.
  • A carboxylic acid moiety at position 4 of the pyridine ring.

The molecular formula is $$ \text{C}{12}\text{H}{14}\text{N}{2}\text{O}{3} $$, with a molecular weight of 234.25 g/mol. Key structural data are summarized below:

Property Value
IUPAC Name This compound
Molecular Formula $$ \text{C}{12}\text{H}{14}\text{N}{2}\text{O}{3} $$
Molecular Weight 234.25 g/mol
Key Functional Groups Isoxazole, pyridine, carboxylic acid, isopropyl, methyl

The fused ring system imparts rigidity, while the electron-withdrawing carboxylic acid and electron-donating alkyl groups create a polarized electronic profile, influencing reactivity.

Historical Development of Isoxazolo[5,4-b]pyridine Derivatives

The synthesis of isoxazolo[5,4-b]pyridine derivatives dates to the mid-20th century, with early methods relying on cyclocondensation of pyridine precursors with hydroxylamine derivatives. A pivotal advancement occurred in the 1990s with the introduction of regioselective alkylation techniques, enabling precise substitution at the pyridine ring. For example, the incorporation of isopropyl groups at position 6, as seen in the target compound, became feasible through palladium-catalyzed cross-coupling reactions, as demonstrated in derivatives like 5-isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid.

Recent innovations focus on sustainable methodologies, such as microwave-assisted cyclization, which reduces reaction times from hours to minutes while maintaining yields above 80%. These developments have expanded the accessibility of complex derivatives, including those with sterically demanding substituents like isopropyl groups.

Significance in Heterocyclic Chemistry

Isoxazolo[5,4-b]pyridine derivatives occupy a niche in heterocyclic chemistry due to their dual functionality: the isoxazole ring participates in dipole-mediated reactions, while the pyridine moiety engages in acid-base interactions. The carboxylic acid group at position 4 enhances water solubility and serves as a handle for further derivatization, such as amide formation. Comparative studies with simpler analogs, like 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid, reveal that the isopropyl group in the target compound improves lipid membrane permeability, a critical factor in drug design.

Furthermore, the planar fused-ring system facilitates π-π stacking interactions with aromatic residues in biological targets, making these compounds candidates for enzyme inhibition. For instance, analogs lacking the isopropyl group show reduced binding affinity to kinase targets, underscoring the importance of this substituent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

3,5-dimethyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C12H14N2O3/c1-5(2)10-6(3)8(12(15)16)9-7(4)14-17-11(9)13-10/h5H,1-4H3,(H,15,16)

InChI Key

VCYSZTHCPKLIRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=C1C(C)C)ON=C2C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves a series of organic reactions. One common method includes the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes hydrodecarboxylation under photoredox or thermal conditions:

Reaction Type Conditions Product Yield Reference
HydrodecarboxylationFukuzumi acridinium catalyst, phenyldisulfide, Hünig’s base, trifluoroethanol6-Isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine72–85%
Thermal Decarboxylation160–180°C in diphenyl ether3,5-Dimethyl-6-isopropylisoxazolo[5,4-b]pyridine65%

Mechanistic Notes :

  • Photoredox decarboxylation involves single-electron oxidation of the carboxylate to a radical, followed by CO₂ elimination and hydrogen atom transfer (HAT) from a thiol donor .

  • Thermal decarboxylation proceeds via a six-membered transition state, releasing CO₂ and forming a stabilized aromatic system.

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution reactions:

Esterification

Conditions Product Yield Reference
H₂SO₄, ethanol (Fischer esterification)Ethyl 6-isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate88%
DCC/DMAP, ROH (Steglich esterification)Diverse alkyl/aryl esters (e.g., benzyl, tert-butyl)70–91%

Amidation

Coupling Agent Amine Product Yield Reference
HATU/DIPEABenzomorpholine6-Isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide78%
TCFH-NMICyclopropylamineN-Cyclopropyl-6-isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide85%

Key Observations :

  • Steric hindrance from the isopropyl and methyl groups reduces reaction efficiency with bulky amines .

  • Microwave irradiation improves yields in amidation reactions (e.g., 92% in 15 minutes).

Halodecarboxylation

The Hunsdiecker–Borodin reaction facilitates halogenation:

Halogen Source Conditions Product Yield Reference
Br₂Pb(OAc)₄, CCl₄, 80°C4-Bromo-6-isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine61%
Cl₂Barton ester (N-hydroxy thioimide), light4-Chloro-6-isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine52%

Mechanism :

  • Radical-based pathway initiated by homolytic cleavage of the Barton ester, followed by CO₂ extrusion and halogen atom transfer .

Ring Functionalization

The isoxazole and pyridine rings undergo electrophilic substitution:

Reaction Conditions Product Yield Reference
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-6-isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid45%
SulfonationSO₃/DMF, 50°C5-Sulfo-6-isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid38%

Regioselectivity :

  • Electrophiles preferentially attack the C5 position of the pyridine ring due to electronic activation by the carboxylic acid.

Reductive Reactions

Catalytic hydrogenation modifies the heterocyclic core:

Catalyst Conditions Product Yield Reference
Pd/CH₂ (1 atm), EtOHPartially saturated isoxazoline-pyridine derivative70%
PtO₂H₂ (3 atm), acetic acidFully saturated decahydroisoxazolo[5,4-b]pyridine-4-carboxylic acid55%

Note : Reduction of the isoxazole ring requires harsh conditions due to its aromatic stability.

Comparative Analysis of Decarboxylation Methods

Method Catalyst/Reagent Temperature Yield Advantages Limitations
PhotoredoxAcridinium, phenyldisulfide25°C85%Mild conditions, high functional group toleranceRequires specialized equipment
ThermalNone180°C65%Simple setupLow yield, side reactions
Hunsdiecker–BorodinPb(OAc)₄80°C61%Direct halogenationToxic lead byproducts

Stability and Side Reactions

  • Hydrolysis : The isoxazole ring is stable under acidic and basic conditions but hydrolyzes in concentrated HCl at 120°C to form β-ketoamide derivatives.

  • Oxidation : MnO₂ selectively oxidizes the methyl group at C3 to a carboxylic acid.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 6-Isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid in anticancer applications. For instance:

  • Mechanism of Action : The compound has been shown to interact with key proteins involved in cancer cell proliferation and survival. Its structure allows it to mimic acetylated lysine residues, facilitating binding to bromodomains such as CBP (CREB-binding protein) and BRD4 (bromodomain-containing protein 4) .
  • Case Study : In a study assessing various derivatives for their anticancer properties, compounds similar to this compound exhibited low IC50 values against cancer cell lines, indicating potent activity .

Inhibitory Effects on Bromodomains

The compound's ability to inhibit bromodomain-containing proteins is significant for developing targeted therapies for diseases such as cancer:

  • Selectivity : The compound demonstrates selective micromolar inhibitory activity against CBP bromodomain compared to BRD4, making it a candidate for further development in selective therapeutic agents .
  • Research Findings : Studies have shown that modifications to the isoxazole structure can enhance potency and selectivity in inhibiting these proteins .

Synthetic Applications

The synthesis of this compound serves as a model for developing new compounds with similar frameworks:

  • Synthetic Methodology : Various synthetic routes have been explored to produce this compound and its derivatives, emphasizing the versatility of the isoxazole ring in medicinal chemistry .

Potential in Neurological Disorders

Emerging research indicates that compounds with similar structures may have applications in treating neurological disorders due to their ability to modulate neurotransmitter systems:

  • Neuroprotective Effects : Preliminary studies suggest that derivatives might exhibit neuroprotective properties by influencing pathways involved in neurodegeneration .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibits cancer cell proliferation through bromodomain interactionLow IC50 values against various cancer cell lines
Bromodomain InhibitionSelective inhibition of CBP over BRD4Enhanced potency with structural modifications
Synthetic ApplicationsModel for synthesizing new derivativesVersatile synthesis methods available
Neurological DisordersPotential neuroprotective effectsEarly findings suggest modulation of neurotransmitters

Mechanism of Action

The mechanism of action of 6-Isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The methoxyphenyl analog (CAS 938001-71-9) introduces aromaticity and electron-donating effects, which could alter reactivity in synthetic pathways .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
6-Cyclopropyl-3-methyl analog C₁₂H₁₂N₂O₃ 232.24 N/A N/A
6-(4-Methoxyphenyl)-3-methyl analog (938001-71-9) C₁₅H₁₂N₂O₄ 284.27 N/A N/A
3,6-Dicyclopropyl analog (937600-24-3) C₁₃H₁₂N₂O₃ 244.25 1.514 457.6

Analysis :

  • Molecular Weight : The isopropyl- and dimethyl-substituted compound is expected to have a higher molecular weight (~280–300 g/mol) than the cyclopropyl analogs.
  • Boiling Point : The dicyclopropyl analog’s high boiling point (457.6°C) suggests strong intermolecular forces due to its rigid bicyclic structure .

Biological Activity

6-Isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications in therapeutic contexts based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O3C_{11}H_{12}N_{2}O_{3} with a molecular weight of 220.22 g/mol. The compound features a unique isoxazole ring fused with a pyridine moiety, which contributes to its distinct chemical behavior and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization processes. Common methods include:

  • Cyclization of Precursors : The reaction of isoxazole derivatives with appropriate carboxylic acids under controlled conditions.
  • Optimization Techniques : Utilizing continuous flow reactors to enhance yield and purity during large-scale production.

Antimicrobial Properties

Research indicates that compounds within the isoxazole family exhibit significant antimicrobial activity. Specific studies have shown that derivatives similar to this compound possess inhibitory effects against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Another area of investigation focuses on the anti-inflammatory potential of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in vitro and in vivo.

Anticancer Activity

Emerging research highlights the potential anticancer properties of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated various isoxazole derivatives for their antimicrobial properties. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Anti-inflammatory Research : In a preclinical model of arthritis, the compound was administered at different doses (10 mg/kg and 20 mg/kg). Results indicated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6.
  • Cancer Cell Line Analysis : A recent investigation assessed the cytotoxic effects on several cancer cell lines (e.g., MCF-7, HeLa). The compound exhibited IC50 values ranging from 15 to 30 µM, suggesting promising anticancer activity.

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique efficacy profile:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
Compound AModerateHighLow
Compound BHighModerateModerate
This compound High High High

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid, and what critical parameters influence yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions (e.g., between substituted pyridine and isoxazole precursors) followed by cyclization. Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., p-toluenesulfonic acid). Post-synthetic purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization and purity assessment?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., isopropyl at C6, methyl at C3/C5).
  • HPLC-MS : For purity assessment and molecular ion detection (expected [M+H]⁺ ≈ 291.3 g/mol based on formula C₁₄H₁₈N₂O₃) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and 1600 cm⁻¹ (aromatic C=C) confirm functional groups .

Q. What are the documented biological activities of structurally analogous isoxazole-pyridine hybrids?

  • Methodological Answer : Analogues (e.g., ’s chlorophenyl derivative) show antimicrobial and anticancer activity via enzyme inhibition (e.g., topoisomerase II). Researchers should conduct in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) using standardized protocols .

Advanced Research Questions

Q. How does regioselectivity in isoxazole-pyridine ring formation impact the compound’s electronic properties and bioactivity?

  • Methodological Answer : Regioselectivity is influenced by substituent electronic effects (e.g., electron-withdrawing groups at C5 direct cyclization). Computational modeling (DFT) can predict charge distribution, while X-ray crystallography validates spatial arrangements. Bioactivity differences (e.g., IC₅₀ shifts) should be tested across regiochemical variants .

Q. What strategies resolve contradictions in reported solubility and stability data across different experimental conditions?

  • Methodological Answer :

  • Solubility : Use standardized solvents (e.g., DMSO for stock solutions) and measure via nephelometry.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Discrepancies may arise from pH-dependent degradation (carboxylic acid protonation state) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for targeted enzyme inhibition?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., COX-2 or kinase enzymes).
  • SAR Library Synthesis : Modify substituents (e.g., isopropyl → cyclopropyl) and test inhibitory potency in enzyme assays.
  • Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ) with bioactivity .

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